molecular formula C10H7ClN2OS B8529799 4-(5-Chloro-2-pyrimidylthio)phenol

4-(5-Chloro-2-pyrimidylthio)phenol

Cat. No. B8529799
M. Wt: 238.69 g/mol
InChI Key: KKKHTYJKFVWRKF-UHFFFAOYSA-N
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Patent
US04248618

Procedure details

5-Chloro-2-(4-methoxyphenylthio)pyrimidine (7.5 g) was dissolved in methylene chloride (60 ml) and the solution was cooled to -78° C. Boron tribromide (18 g) was added dropwise to the stirred solution, the temperature of the solution being maintained at -65° to -75° C. On completion of the addition the reaction mixture was stirred for a further one hour at -78° C. and then the temperature of the reaction mixture was allowed to rise slowly to 20° C. The reaction was quenched with water (50 ml), the resultant suspension cooled and filtered to give 4-(5-chloro-2-pyrimidylthio)phenol (5 g) as an almost colourless solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]([S:8][C:9]2[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][CH:10]=2)=[N:6][CH:7]=1.B(Br)(Br)Br>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[N:4][C:5]([S:8][C:9]2[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC=1C=NC(=NC1)SC1=CC=C(C=C1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred for a further one hour at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the solution being maintained at -65° to -75° C
ADDITION
Type
ADDITION
Details
On completion of the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
to rise slowly to 20° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the resultant suspension cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NC(=NC1)SC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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